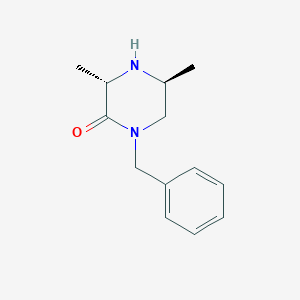

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one

Overview

Description

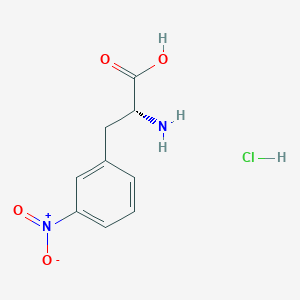

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one, also known as BDP, is an organic compound that belongs to the class of piperazinones. It is an important intermediate for the synthesis of a variety of pharmaceuticals, such as the anti-tumor agent, vinorelbine. BDP has also been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

CCR1 Antagonists in Inflammatory Diseases

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one derivatives are noted for their use as CCR1 antagonists, which are beneficial in treating inflammatory diseases. Compounds with 2-heteroaryl or cinnamoyl acyl groups have shown good receptor affinity and favorable pharmacokinetic properties in vivo, making them superior to similar prior art compounds in this context (Norman, 2006).

Crystal Engineering and Host-Guest Chemistry

The compound has been used in crystal engineering studies, particularly in the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid. This research contributes to understanding the effects of hydrogen-bonding on supramolecular architectures and has implications for the field of host-guest chemistry (Wang et al., 2011).

Synthesis and Stereochemistry of Crowded Piperidones

In the field of organic chemistry, this compound has played a role in the synthesis and study of stereochemistry in crowded piperidones. These studies are important for understanding the conformations and chemical properties of such compounds, which has broader implications in synthetic chemistry (Dindulkar et al., 2012).

Carcinogenesis Studies

Research has also been conducted on derivatives of 1-nitroso-3,5-dimethylpiperazine, a related compound, to compare their effectiveness as carcinogens. Such studies are crucial in understanding the potential cancer-causing effects of these compounds (Singer et al., 1981).

Topoisomerase and DNA Gyrase Studies

The compound has been involved in studies exploring its effects on mammalian topoisomerase II and bacterial DNA gyrase. These studies have significant implications for understanding the biological activity of fluoroquinolones and their impact on bacterial and mammalian cells (Gootz et al., 1994).

Asymmetric Synthesis in Medicinal Chemistry

It's used in the asymmetric synthesis of important intermediates for delta-opioid receptor ligands, which is relevant in the development of new medications (Janetka et al., 2003).

properties

IUPAC Name |

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-8-15(13(16)11(2)14-10)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDZGFZXQCOKRU-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C(N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C(=O)[C@@H](N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)

![1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109038.png)

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3109097.png)